4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)benzaldehyde
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Overview
Description
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)benzaldehyde is an organic compound that belongs to the class of triazine derivatives It is characterized by the presence of a benzaldehyde group attached to a triazine ring substituted with two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)benzaldehyde typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like acetonitrile or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)benzoic acid.
Reduction: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)benzyl alcohol.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. The triazine ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A precursor used in the synthesis of 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)benzaldehyde.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A related compound used as a coupling reagent in peptide synthesis.
Uniqueness
Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
67014-40-8 |
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Molecular Formula |
C12H11N3O3 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)benzaldehyde |
InChI |
InChI=1S/C12H11N3O3/c1-17-11-13-10(14-12(15-11)18-2)9-5-3-8(7-16)4-6-9/h3-7H,1-2H3 |
InChI Key |
UDAOZQHEWGYULE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=N1)C2=CC=C(C=C2)C=O)OC |
Origin of Product |
United States |
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